(4-Bromo-3,5-dimethylphenyl)methanamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)methanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,5,11H2,1-2H3 |
InChI Key |
JJLJSXLSZZDKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CN |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Chemistry of 4 Bromo 3,5 Dimethylphenyl Methanamine
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons (a singlet), the amine protons (a broad singlet), and the two methyl groups (a singlet).
¹³C NMR Spectroscopy
The carbon NMR spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbons. The carbon attached to the bromine atom would show a characteristic upfield shift.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) would be readily observable in the mass spectrum.
Applications As a Synthetic Building Block
Derivatization for Metal Complexation
The primary amine functionality of this compound makes it a suitable ligand for the formation of coordination complexes with various transition metals. The lone pair of electrons on the nitrogen atom can donate to a metal center, forming a coordinate bond.
Research on related benzylamine derivatives has shown their ability to form stable complexes with metals like palladium, platinum, and ruthenium. acs.orgrsc.org These complexes often exhibit interesting structural features and reactivity. The derivatization can be achieved by reacting the amine with a metal salt in a suitable solvent. The resulting complexes can be characterized by techniques such as X-ray crystallography to determine their three-dimensional structure.
Evaluation in Catalytic Transformations
Metal complexes derived from benzylamines have been investigated for their catalytic activity in various organic reactions. For instance, palladium complexes of benzylamines have been used in cross-coupling reactions. acs.org The nature of the substituents on the aromatic ring can influence the electronic and steric properties of the metal center, thereby affecting the catalytic performance.
Given the structure of this compound, its metal complexes could potentially be evaluated as catalysts in reactions such as:
Heck and Suzuki couplings: The bromo-substituent on the aromatic ring could participate in oxidative addition to a low-valent metal center, a key step in these coupling reactions.
Hydrogenation reactions: Ruthenium and rhodium complexes of amines are known to be active catalysts for the hydrogenation of various functional groups.
C-H activation/functionalization: The presence of the benzylic protons and the ortho-methyl groups could lead to interesting C-H activation pathways when complexed to a suitable metal.
Further research would be necessary to synthesize and test the catalytic efficacy of metal complexes of this compound in these and other transformations.
Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Bromo 3,5 Dimethylphenyl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For (4-Bromo-3,5-dimethylphenyl)methanamine, with its distinct aromatic and aliphatic regions, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its molecular framework.
While specific NMR data for this compound is not extensively published, the expected chemical shifts can be inferred from data on analogous compounds such as 4-Bromo-3,5-dimethylaniline (B1281281) and 4-Bromo-N,N-dimethylaniline. researchgate.netchemicalbook.com The aromatic protons are expected to appear as a singlet due to their symmetrical substitution pattern. The benzylic protons of the methanamine group would likely resonate as a singlet, while the amine protons would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methyl groups on the aromatic ring would also produce a distinct singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | ~7.0-7.2 | Singlet |
| Methylene (B1212753) (-CH₂-) | ~3.7-3.9 | Singlet |
| Amine (-NH₂) | Variable (broad) | Singlet |
| Methyl (-CH₃) | ~2.3 | Singlet |
To unambiguously assign proton and carbon signals and to elucidate the connectivity within the molecule, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling network, although for a molecule with many singlet peaks like this compound, its utility would be in identifying any minor impurities or unexpected couplings.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring, methylene group, and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the substitution pattern on the aromatic ring by observing correlations from the methyl protons and the methylene protons to the quaternary carbons of the ring. For instance, correlations from the methylene protons to the carbon atom bearing the bromine (C4) and the adjacent methyl-substituted carbons (C3 and C5) would solidify the structural assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments are crucial for determining the spatial proximity of protons. In the context of derivatives of this compound, NOESY can help in establishing the relative stereochemistry of substituents.
The application of these multi-dimensional techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, providing a robust confirmation of the molecular structure. nih.govnih.gov
For chiral derivatives of this compound, determining the absolute and relative stereochemistry is a critical analytical challenge. Advanced NMR pulse sequences, often in combination with chiral derivatizing agents or chiral solvating agents, are employed for this purpose.
Techniques such as ¹⁹F NMR-based assays have emerged as powerful tools for the rapid screening and enantiomeric excess determination of chiral amines. nih.gov By reacting the chiral amine with a fluorinated chiral derivatizing agent, the resulting diastereomers can be distinguished and quantified by their unique ¹⁹F NMR signals. This approach offers high throughput and sensitivity, making it suitable for applications in asymmetric synthesis and biocatalysis. nih.gov
Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the elemental composition of a molecule. For this compound (C₉H₁₂BrN), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units. This isotopic signature serves as a definitive marker for the presence of a single bromine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of a molecule, providing valuable structural information. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.
The fragmentation of substituted benzylamines and related aromatic amines often follows predictable pathways. psu.eduresearchgate.netyoutube.comyoutube.com For this compound, the most likely fragmentation pathways would involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. youtube.com This would result in the loss of a hydrogen radical to form a stable iminium ion.
Benzylic cleavage: Cleavage of the bond between the aromatic ring and the methylene group can lead to the formation of a tropylium-like ion, although this is generally less favored for benzylamines compared to alpha-cleavage.
Loss of the bromine atom: Fragmentation involving the loss of the bromine radical or HBr can also be observed.
The analysis of these fragmentation patterns allows for the confirmation of the different structural motifs within the molecule. A proposed fragmentation scheme can be constructed to account for the observed product ions in the MS/MS spectrum. researchgate.net
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 213/215 | [M-H]⁺ | Loss of a hydrogen radical |
| 199/201 | [M-NH₂]⁺ | Loss of the amino group |
| 134 | [M-Br]⁺ | Loss of the bromine radical |
| 119 | [C₉H₁₁]⁺ | Loss of Br and NH₂ |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) Spectroscopy:
N-H stretching: The primary amine group (-NH₂) would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.
C-N stretching: The C-N stretching vibration of the benzylamine (B48309) moiety would likely appear in the 1000-1200 cm⁻¹ range.
C-Br stretching: The C-Br stretching vibration is expected to be in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also provide a unique fingerprint of the molecule. currentseparations.comchemicalbook.com
The symmetric stretching of the aromatic ring would be a strong and characteristic band.
The C-Br stretching vibration would also be Raman active.
X-ray Crystallography for Solid-State Structure Determination
To perform single crystal X-ray diffraction, a high-quality single crystal of a derivative of this compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. semanticscholar.orgresearchgate.net
Studies on related halogen-substituted benzylammonium compounds have shown how substituents direct the crystal symmetry. nih.gov For example, the crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine, a related brominated and dimethylated heterocyclic compound, was determined to be monoclinic with space group P2₁/c. researchgate.net Analysis of such derivatives provides critical data on how the bulky bromine atom and the methyl groups influence the molecular packing.
| Crystallographic Parameter | Description | Typical Information Gained |
|---|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Provides the fundamental lattice parameters of the crystal system. researchgate.net |
| Space Group | Describes the symmetry elements present in the crystal structure. | Indicates the presence or absence of inversion centers (centrosymmetric vs. non-centrosymmetric). nih.gov |
| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the molecular connectivity and reveals any structural strain. nih.gov |
| Torsional Angles | The dihedral angle between four consecutively bonded atoms. | Defines the specific conformation of the molecule in the solid state. researchgate.net |
Hydrogen Bonding: The N-H protons of the aminomethyl group can form strong hydrogen bonds with suitable acceptors on neighboring molecules. In the case of a salt, such as the hydrobromide salt, strong N⁺-H···Br⁻ hydrogen bonds would be the dominant interaction, organizing the cations and anions into a stable lattice. nih.gov The analysis of crystal structures of related anilines and benzylammonium salts reveals that these hydrogen bonds often lead to the formation of well-defined patterns like chains or sheets. nih.govresearchgate.net
Supramolecular Interactions: Beyond classical hydrogen bonding, other weaker interactions contribute to the crystal packing. These include π-π stacking interactions between aromatic rings of adjacent molecules and halogen bonding, where the electropositive region on the bromine atom interacts with a nucleophile. researchgate.neteurekalert.org The interplay of these forces results in a complex supramolecular assembly. nih.gov The study of these interactions is essential for crystal engineering, where the goal is to design materials with specific properties based on predictable molecular arrangements. acs.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For a synthesized compound like this compound, it is essential for assessing its purity by separating it from any starting materials, by-products, or isomers, and for preparative purification.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like aromatic amines. thermofisher.com Developing a robust HPLC method is critical for ensuring the purity and quality of this compound.
Method development involves optimizing several key parameters:
Stationary Phase (Column): The choice of column is paramount. For aromatic amines, reversed-phase (RP) columns, such as those with a C18 (octadecylsilyl) or C8 stationary phase, are most common. researchgate.net The nonpolar stationary phase retains the analyte based on its hydrophobicity. For separating isomers or enantiomers, specialized chiral stationary phases, such as polysaccharide-derived columns, may be necessary. nih.gov
Mobile Phase: A mixture of water (often with a buffer or pH modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used in reversed-phase HPLC. sielc.com The composition of the mobile phase is adjusted to control the retention time and resolution of the analyte. For basic compounds like amines, adding a small amount of an acid (e.g., trifluoroacetic acid, TFA) or using a buffer (e.g., ammonium (B1175870) acetate) can improve peak shape and reproducibility by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support and ensuring the analyte is in a consistent protonation state. sielc.comsielc.com
Detection: A UV detector is commonly used for aromatic compounds due to their strong absorbance in the ultraviolet region. The detection wavelength is typically set at or near the absorbance maximum (λₘₐₓ) of the analyte to achieve the highest sensitivity. For this compound, a detection wavelength around 210-220 nm would likely be effective. sielc.com
Flow Rate and Temperature: These parameters are adjusted to optimize the separation efficiency and analysis time.
The following table outlines a hypothetical starting point for HPLC method development for this compound, based on methods for similar aromatic amines.
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately nonpolar aromatic compounds. researchgate.net |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Aqueous component. TFA acts as an ion-pairing agent and improves peak shape for amines. sielc.com |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute the compound. sielc.com |
| Gradient | Isocratic (e.g., 60% B) or Gradient (e.g., 30% to 90% B over 15 min) | Isocratic for simple mixtures; gradient for complex samples with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | High sensitivity for aromatic compounds. sielc.com |
| Injection Volume | 10 µL | Typical volume to avoid column overloading. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct GC analysis of polar compounds such as primary amines, like this compound, can be challenging. These challenges arise from the compound's low volatility and its tendency to interact with the stationary phase of the GC column, leading to poor peak shape and reduced resolution. libretexts.org To overcome these limitations, derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior. libretexts.orgresearchgate.netiu.edu
Derivatization of this compound primarily targets the active hydrogen of the primary amine group. researchgate.net The most common derivatization strategies for primary amines in GC are acylation, silylation, and alkylation. libretexts.orgjfda-online.com These reactions replace the polar N-H bond with a less polar and more stable functional group, resulting in derivatives that are more amenable to GC analysis. iu.edu
Acylation
Acylation is a widely used derivatization technique for primary amines, involving the introduction of an acyl group. researchgate.net This is often achieved using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or alkyl chloroformates. researchgate.netiu.edu The resulting N-acyl derivatives are significantly more volatile and exhibit improved peak symmetry. jfda-online.com The use of fluorinated anhydrides, like TFAA, can also enhance the sensitivity of detection, particularly with an electron capture detector (ECD). jfda-online.com The Schotten-Baumann reaction, which can be performed in a two-phase system, is a common method for the acylation of amines using alkyl chloroformates. researchgate.net
Silylation
Silylation involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. iu.edu Silylated derivatives of amines are generally more volatile and thermally stable, leading to sharper and more symmetrical peaks in the chromatogram. researchgate.net This method is effective for a wide range of compounds containing active hydrogens, including amines and alcohols. researchgate.netgcms.cz
Alkylation
Alkylation introduces an alkyl group to the primary amine. libretexts.org While less common than acylation or silylation for primary amines, certain alkylating agents can be used to form more volatile secondary or tertiary amines.
The choice of derivatization reagent depends on several factors, including the reactivity of the target functional group, the desired chromatographic properties of the derivative, and the detector being used. researchgate.net For this compound, derivatization to form a trifluoroacetamide (B147638) or a trimethylsilyl derivative would be a suitable approach for GC analysis.
The GC analysis of these volatile derivatives would typically be performed on a non-polar or mid-polarity capillary column, such as a 5% phenyl-dimethylpolysiloxane column. researchgate.net The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure the efficient elution of the derivatized analyte. osti.govthermofisher.com Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification based on the mass spectrum of the derivative. iu.eduosti.gov The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern, which can be used for structural confirmation. researchgate.net
Below are interactive data tables summarizing common derivatization reagents for primary amines and typical GC parameters for the analysis of related brominated aromatic compounds.
Table 1: Common Derivatization Reagents for Primary Amines in GC Analysis
| Derivatization Method | Reagent | Abbreviation | Derivative Formed | Key Advantages |
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetamide | Increases volatility, improves peak shape, enhances ECD response. iu.edujfda-online.com |
| Acylation | Alkyl Chloroformates | - | Carbamate | Stable derivatives, can be performed in aqueous solutions. researchgate.net |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms volatile and thermally stable derivatives. researchgate.netiu.edugcms.cz |
Table 2: Illustrative GC Conditions for Analysis of Volatile Derivatives of Brominated Aromatic Compounds
| Parameter | Condition |
| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) osti.gov |
| Column | 5% Phenyl-dimethylpolysiloxane (or similar mid-polarity phase) researchgate.net |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness osti.gov |
| Carrier Gas | Helium osti.gov |
| Injection Mode | Split/Splitless osti.gov |
| Injector Temperature | 250-280 °C osti.govthermofisher.com |
| Oven Temperature Program | Initial temp: 40-120 °C, hold for 2-3 min, ramp at 8-15 °C/min to 300-330 °C, final hold osti.govthermofisher.com |
| Detector | Mass Spectrometer (MS) osti.gov |
| Ionization Mode | Electron Ionization (EI) thermofisher.com |
These tables provide a general framework for the development of a robust GC method for the analysis of this compound following appropriate derivatization. Specific retention times and mass spectral data would need to be determined experimentally.
Computational and Theoretical Investigations of 4 Bromo 3,5 Dimethylphenyl Methanamine Reactivity and Structure
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are foundational to modern computational chemistry, providing a theoretical basis for understanding molecular properties. tci-thaijo.org Methods like DFT, particularly with hybrid functionals such as B3LYP, are often employed for their balance of accuracy and computational cost in studying organic molecules. researchgate.net
Geometric Optimization and Conformation Analysis
Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like (4-Bromo-3,5-dimethylphenyl)methanamine, which has a rotatable aminomethyl group, conformational analysis would be performed. This involves calculating the energy of different spatial orientations (conformers) to identify the global minimum on the potential energy surface. This analysis is crucial as the conformation can significantly influence the molecule's reactivity and physical properties.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netresearchgate.net This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For example, the nitrogen of the amine group would be expected to be a region of negative potential, while the area around the bromine atom might exhibit a positive region known as a σ-hole, influencing its interaction with nucleophiles. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can map out the entire pathway of a chemical reaction, providing a level of detail that is often difficult to obtain experimentally.
Prediction of Regioselectivity and Stereoselectivity
Many reactions can yield multiple products. Computational modeling can predict which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). By comparing the activation energies of different possible reaction pathways, the kinetically favored product can be identified. This is particularly relevant for aromatic compounds where substitution can occur at various positions on the ring.
Structure-Reactivity Relationship Studies
By systematically modifying the structure of a molecule in silico and calculating the resulting changes in its properties, a structure-reactivity relationship (SRR) can be established. For this compound, one could computationally investigate how changing the substituents on the phenyl ring affects its reactivity. For example, replacing the methyl groups with other functional groups would alter the electronic properties and, consequently, the HOMO-LUMO gap and MEP, providing a rational basis for designing molecules with specific desired reactivity. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.govmdpi.com For analogues of this compound, QSAR studies can be instrumental in predicting their behavior and guiding the design of new molecules with desired properties. researchgate.net The development of a QSAR model typically involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
The process begins with a set of analogue compounds for which the activity of interest (e.g., receptor binding affinity, enzyme inhibition) has been experimentally determined. For each analogue, a variety of molecular descriptors are calculated, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Geometrical descriptors: These relate to the three-dimensional shape of the molecule.
Electronic descriptors: These quantify aspects of the electron distribution, such as partial charges and dipole moments.
Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), describe the molecule's affinity for nonpolar environments.
Once a diverse set of descriptors is generated for the analogue series, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a mathematical equation that links a selection of these descriptors to the observed activity. nih.gov The quality of a QSAR model is assessed through various validation metrics, such as the coefficient of determination (R²) and the cross-validated R² (Q²), which indicate the model's ability to both fit the existing data and predict the activity of new, untested compounds. nih.gov
For benzylamine (B48309) analogues, QSAR studies have been successfully applied to understand their inhibitory activity against various enzymes. nih.gov For instance, a hypothetical QSAR study on a series of substituted benzylamines targeting a particular enzyme might reveal that increased hydrophobicity and the presence of an electron-withdrawing group at a specific position on the phenyl ring enhance the inhibitory activity.
A hypothetical data table for a QSAR study on benzylamine analogues could be structured as follows:
| Compound ID | Substituents | LogP | Electronic Parameter (e.g., Hammett's σ) | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |
| 1 | 4-Bromo-3,5-dimethyl | 3.5 | 0.23 | 1.2 | 1.1 |
| 2 | 4-Chloro-3,5-dimethyl | 3.2 | 0.23 | 1.5 | 1.4 |
| 3 | 4-Nitro | 1.8 | 0.78 | 0.5 | 0.6 |
| 4 | 3,5-Dimethyl | 2.8 | -0.07 | 5.8 | 5.5 |
| 5 | H | 1.9 | 0.00 | 8.2 | 8.0 |
This table illustrates how different descriptors can be used to build a predictive model for the biological activity of a series of related compounds.
Hammett and Brønsted Correlations
The Hammett and Brønsted equations are linear free-energy relationships (LFERs) that provide a quantitative understanding of how changes in molecular structure affect reaction rates and equilibria. wikipedia.orgviu.ca These correlations are particularly useful for studying the reactivity of substituted aromatic compounds like this compound.
The Hammett equation describes the effect of meta- and para-substituents on the reactivity of a benzene (B151609) ring. wikipedia.org It is expressed as:
log(k/k₀) = σρ
or
log(K/K₀) = σρ
where:
k or K is the rate or equilibrium constant for the substituted reactant. wikipedia.org
k₀ or K₀ is the corresponding constant for the unsubstituted reactant (where the substituent is hydrogen). wikipedia.org
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It reflects the electronic effect (inductive and resonance) of the substituent. utexas.edu Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.
ρ (rho) is the reaction constant , which is characteristic of the reaction itself and is independent of the substituent. It measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.orgviu.ca A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (build-up of negative charge in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (build-up of positive charge in the transition state). viu.caresearchgate.net
The Brønsted correlation relates the rate of a reaction, such as proton transfer, to the acidity or basicity of the participating species. The general form of the Brønsted catalysis law is:
log(k) = α * pKa + C
or
log(k) = -β * pKb + C
where:
k is the rate constant of the reaction.
pKa or pKb is the acid or base dissociation constant of the catalyst.
α and β are the Brønsted coefficients, which typically have values between 0 and 1. They indicate the degree of proton transfer in the transition state of the reaction.
For this compound, which is a base, its participation in a proton transfer reaction could be analyzed using a Brønsted plot. By measuring the reaction rates for a series of substituted benzylamines with varying pKb values, a linear correlation can be established, providing insights into the reaction mechanism.
A hypothetical data table for a Hammett analysis of the oxidation of substituted benzylamines could look like this:
| Substituent (X) on Benzylamine | Substituent Constant (σ) | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |
| 4-Nitro | 0.78 | 0.05 | 1.00 |
| 4-Bromo | 0.23 | 0.01 | 0.30 |
| H | 0.00 | 0.005 | 0.00 |
| 4-Methyl | -0.17 | 0.002 | -0.40 |
| 4-Methoxy | -0.27 | 0.001 | -0.70 |
Molecular Dynamics Simulations (if applicable)
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. physchemres.orgnih.gov While no specific MD simulations for this compound are readily available in the literature, this technique could be applied to investigate various aspects of its behavior, particularly its interactions with biological macromolecules or its conformational dynamics in different solvent environments. nih.gov
In a typical MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. Newton's equations of motion are then solved numerically to generate a trajectory of the system's atomic positions over time. This trajectory provides a detailed, dynamic view of the molecule's behavior at the atomic level.
For this compound, MD simulations could be employed to:
Explore conformational preferences: The molecule has several rotatable bonds, and MD simulations can reveal the most stable conformations in a given environment and the energy barriers between them.
Study solvation: By simulating the molecule in a box of solvent molecules (e.g., water), one can analyze the structure of the solvation shell and the dynamics of solvent-solute interactions.
Investigate binding to a biological target: If this compound or its analogues are known to bind to a protein, MD simulations of the protein-ligand complex can provide insights into the binding mode, the key interacting residues, and the stability of the complex. physchemres.org This information is invaluable for structure-based drug design.
The results of an MD simulation are often analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess conformational stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to characterize the local structure of the solvent around the solute. nih.gov
A hypothetical data table summarizing results from an MD simulation of this compound in water could include:
| Simulation Time (ns) | Average RMSD (Å) | Average Radius of Gyration (Å) | Number of Hydrogen Bonds with Water |
| 0-10 | 1.2 ± 0.2 | 3.5 ± 0.1 | 3.1 ± 0.5 |
| 10-20 | 1.3 ± 0.3 | 3.6 ± 0.1 | 3.2 ± 0.4 |
| 20-30 | 1.2 ± 0.2 | 3.5 ± 0.1 | 3.0 ± 0.6 |
| 30-40 | 1.3 ± 0.2 | 3.5 ± 0.1 | 3.1 ± 0.5 |
| 40-50 | 1.2 ± 0.2 | 3.6 ± 0.1 | 3.2 ± 0.4 |
This table would demonstrate the stability of the molecule's conformation and its interactions with the surrounding solvent over the course of the simulation.
Future Research Directions and Challenges in 4 Bromo 3,5 Dimethylphenyl Methanamine Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in utilizing (4-Bromo-3,5-dimethylphenyl)methanamine is the development of efficient and environmentally benign synthetic pathways. Traditional routes to benzylamines often involve multi-step processes, starting from corresponding benzonitriles or benzaldehydes, which may employ harsh reagents and generate significant waste.
Future research is anticipated to concentrate on greener synthetic alternatives. One promising approach is the catalytic reduction of 4-bromo-3,5-dimethylbenzonitrile (B1278920). While conventional methods may use stoichiometric metal hydrides like lithium aluminum hydride, future routes could employ catalytic hydrogenation with earth-abundant metal catalysts. thieme-connect.de The development of organocatalytic hydroboration methods also presents a practical and environmentally friendly option for nitrile reduction. rsc.org These catalytic systems aim to improve atom economy and reduce the environmental impact by minimizing waste. researchgate.net
Furthermore, biocatalysis and biosynthetic pathways offer a paradigm shift towards sustainable production. nih.gov Engineering enzymatic cascades in microorganisms could enable the synthesis of benzylamines from renewable feedstocks, representing a significant leap in green chemistry. nih.govnih.gov Another sustainable approach involves the direct amination of alcohols using reusable catalysts in aqueous media, which is an environmentally friendly method for producing benzylic amines. organic-chemistry.org
Below is a comparative table illustrating the shift from traditional to proposed sustainable synthetic routes.
| Feature | Traditional Synthetic Route (e.g., LiAlH4 Reduction) | Proposed Sustainable Route (e.g., Catalytic Hydrogenation) |
| Starting Material | 4-Bromo-3,5-dimethylbenzonitrile | 4-Bromo-3,5-dimethylbenzonitrile or 4-Bromo-3,5-dimethylbenzyl alcohol |
| Reducing Agent | Stoichiometric (e.g., LiAlH4) | Catalytic H2 or transfer hydrogenation source (e.g., isopropanol) |
| Catalyst | None | Heterogeneous or homogeneous metal catalyst (e.g., Ni, Pd, Ru) |
| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether) | Greener solvents (e.g., Ethanol (B145695), Water, Supercritical CO2) |
| Byproducts | Metal salts | Minimal, ideally water or acetone |
| Atom Economy | Low | High |
| Safety Concerns | Pyrophoric reagents, quenching hazards | High-pressure H2, but generally safer protocols are available |
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The structure of this compound offers multiple sites for chemical modification, providing a rich platform for creating diverse molecular architectures. Key future research will involve the systematic exploration of its reactivity.
The primary amine group is a versatile handle for various transformations, including N-alkylation, acylation, and the formation of imines and ureas. chemicalbook.comnih.gov The bromine atom on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions. Techniques like Suzuki, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide array of aryl, alkyl, or amino substituents, thereby generating extensive libraries of novel compounds. uzh.ch The successful cross-coupling of various bromo-aromatic compounds with boronic acids is well-documented and can be applied here. uzh.chnih.gov
Another exciting frontier is the activation of C–H bonds. Research into the selective functionalization of the benzylic C–H or aromatic C–H bonds could lead to highly efficient and atom-economical transformations. acs.orgacs.org While challenging, direct C–H activation strategies are at the forefront of modern organic synthesis. rsc.orgrsc.org
The table below outlines potential derivatization pathways for this compound.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Compound Class |
| Amino Group (-CH2NH2) | N-Acylation | Acid chlorides, Anhydrides | Amides |
| N-Alkylation | Alkyl halides, Aldehydes (reductive amination) | Secondary/Tertiary Amines | |
| Urea Formation | Isocyanates | Substituted Ureas | |
| Aromatic Ring (C-Br) | Suzuki Coupling | Arylboronic acids/esters, Pd catalyst | Biaryl methanamines |
| Buchwald-Hartwig Amination | Amines, Pd/Cu catalyst | Diaminophenyl methanamines | |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynylphenyl methanamines | |
| Benzylic Position (-CH2-) | C-H Activation/Functionalization | Oxidants, Metal catalysts, Radical initiators | α-Substituted benzylamines |
Untapped Synthetic Utilities in Emerging Chemical Fields
The unique substitution pattern of this compound makes it a promising scaffold for applications in several advanced chemical fields.
In medicinal chemistry , substituted benzylamines are prevalent motifs in biologically active compounds and pharmaceuticals. chemicalbook.comwikipedia.orgchemicalbook.com The specific steric and electronic properties conferred by the bromo and dimethyl substituents could be leveraged to design potent and selective inhibitors for various biological targets, such as enzymes or receptors. nih.govnih.gov Derivatization of this core structure could yield libraries of compounds for screening against various diseases. openmedicinalchemistryjournal.com
In materials science , this compound could serve as a monomer or a precursor to monomers for high-performance polymers. The rigid aromatic core and the reactive amine and bromide functionalities allow for incorporation into polyamides, polyimides, or other advanced materials with tailored thermal and mechanical properties. Furthermore, after suitable modification, such as conversion into conjugated systems via cross-coupling, the resulting molecules could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In catalysis , this compound can be a precursor for designing novel ligands for transition metal catalysis. For instance, it can be converted into N-heterocyclic carbene (NHC) precursors or other bidentate or monodentate ligands. The electronic and steric environment of the metal center can be fine-tuned by the substituents on the phenyl ring, potentially leading to catalysts with enhanced activity, selectivity, or stability.
| Field of Application | Potential Role of this compound | Required Modifications/Derivatizations |
| Medicinal Chemistry | Core scaffold for drug candidates | N-functionalization, cross-coupling at C-Br to explore structure-activity relationships. nih.gov |
| Materials Science | Monomer for advanced polymers | Polymerization via amine and/or bromide functionality (e.g., polycondensation). |
| Precursor for organic electronic materials | Introduction of extended conjugation via cross-coupling reactions. | |
| Catalysis | Precursor to catalyst ligands | Conversion to NHC precursors, phosphine-amines, or other ligand types. |
Integration with Automated Synthesis and High-Throughput Experimentation
To accelerate the exploration of this compound chemistry, the integration of automated synthesis and high-throughput experimentation (HTE) is crucial. bmglabtech.comwikipedia.org These technologies enable the rapid execution of a large number of experiments, significantly speeding up reaction optimization and the discovery of new derivatives. nih.gov
Automated synthesis platforms can be employed to systematically investigate the synthetic routes discussed in section 7.1. By varying catalysts, solvents, temperatures, and reagent stoichiometries in a parallel fashion, optimal conditions can be identified with minimal manual intervention. youtube.com Continuous flow chemistry is one automated approach that can facilitate the synthesis of chemical libraries. vapourtec.com
For derivatization (section 7.2), HTE is invaluable for building compound libraries . sygnaturediscovery.comenamine.net An automated platform can perform an array of cross-coupling or amination reactions in microtiter plates, using a diverse set of building blocks. vapourtec.comenamine.net This generates a large library of analogs from the core this compound scaffold.
These libraries can then be subjected to high-throughput screening (HTS) to evaluate their potential in the applications outlined in section 7.3. bmglabtech.comthermofisher.com For instance, the synthesized compounds can be automatically tested for biological activity against a panel of therapeutic targets or screened for desired properties in materials science applications. The primary goal of HTS is to identify "hits" or "leads" from these libraries for further development. bmglabtech.com
The main challenge in this area is adapting the specific chemical reactions to automated systems. Issues such as reagent solubility, reaction kinetics, and product purification need to be addressed to ensure the reliability and efficiency of the high-throughput workflow.
| Research Area | Application of HTE/Automation | Expected Benefits |
| Synthesis Optimization | Parallel screening of reaction conditions (catalysts, solvents, temperature). | Rapid identification of the most efficient and sustainable synthetic route. |
| Derivatization | Automated parallel synthesis of compound libraries. enamine.net | Fast generation of a large and diverse set of analogs for screening. |
| Application Screening | High-throughput screening (HTS) of libraries for biological or material properties. sygnaturediscovery.com | Accelerated discovery of lead compounds with desired activities or properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
